Product packaging for Isoquinolin-3-ylmethanamine hydrochloride(Cat. No.:CAS No. 1628557-04-9)

Isoquinolin-3-ylmethanamine hydrochloride

Cat. No.: B1405397
CAS No.: 1628557-04-9
M. Wt: 194.66 g/mol
InChI Key: DZPYZGKIJXRUOZ-UHFFFAOYSA-N
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Description

Isoquinolin-3-ylmethanamine hydrochloride (CAS 1628557-04-9) is a high-purity chemical compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 . It serves as a valuable synthetic building block in organic chemistry and drug discovery research, particularly for the construction of more complex molecules featuring the privileged isoquinoline scaffold . The isoquinoline core is a fundamental structural element in a vast array of biologically active natural products and pharmaceuticals, known for its wide spectrum of properties including antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities . This amine-functionalized isoquinoline derivative is especially useful for researchers designing and synthesizing novel bioactive molecules. The primary amine group at the 3-position provides a versatile handle for conjugation, allowing for the synthesis of various derivatives such as carboxamides, which are explored in patent literature for modulating cellular pathways and targeting various diseases . Recent scientific literature highlights the continued interest in isoquinoline derivatives as scaffolds for developing new antibacterial agents to address drug-resistant pathogens, as well as for their potential in anticancer applications . The compound should be stored under an inert atmosphere at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2 B1405397 Isoquinolin-3-ylmethanamine hydrochloride CAS No. 1628557-04-9

Properties

IUPAC Name

isoquinolin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPYZGKIJXRUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628557-04-9
Record name 3-Isoquinolinemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628557-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-3-ylmethanamine hydrochloride typically involves the reaction of isoquinoline with formaldehyde and ammonium chloride under acidic conditions. . The reaction conditions often require the use of strong acids such as hydrochloric acid to facilitate the cyclization and condensation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods can include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-3-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinolin-3-ylmethanone.

    Reduction: It can be reduced to form isoquinolin-3-ylmethanol.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include isoquinolin-3-ylmethanone, isoquinolin-3-ylmethanol, and various substituted isoquinoline derivatives .

Scientific Research Applications

Scientific Research Applications

Isoquinolin-3-ylmethanamine hydrochloride has been investigated for its role in various biological and chemical processes:

Research indicates that isoquinoline derivatives, including this compound, exhibit significant biological activity, particularly as enzyme inhibitors. For instance:

  • Kinase Inhibition : Isoquinoline derivatives have been studied for their ability to inhibit kinases, which are critical in cell signaling pathways. Specific analogs have shown promise as potential inhibitors of haspin kinase, which is involved in cell cycle regulation .
CompoundTarget KinaseInhibition Potency (IC50)
Isoquinolin-3-ylmethanamineHaspin> 1 µM
3-CN derivativeHaspin< 1 µM

Pharmaceutical Development

Isoquinolin derivatives have been explored for their potential therapeutic applications:

  • Anticancer Agents : Compounds derived from isoquinoline structures have been investigated for their efficacy against various cancers. For example, certain isoquinoline derivatives have shown activity against breast cancer and hematologic neoplasms .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry:

  • Metal Ion Detection : The compound serves as a chemical reagent for the determination of metal ions like zinc, cadmium, and copper, facilitating environmental and biological sample analysis .

Case Studies

Several studies highlight the applications of this compound in drug discovery and development:

Case Study 1: Haspin Inhibitors

A study focused on synthesizing new pyrrolo[3,2-g]isoquinoline derivatives revealed that modifications at the 3-position of the isoquinoline scaffold significantly affected inhibitory potency against haspin kinase. This demonstrates the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer properties of isoquinoline derivatives, researchers found that specific substitutions on the isoquinoline core enhanced anticancer activity against breast cancer cell lines. The findings suggest that further development of these compounds could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of isoquinolin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(Isoquinolin-6-yl)methanamine Hydrochloride

  • CAS No.: 1396762-19-8
  • Molecular Formula : C₁₀H₁₁ClN₂ (identical to the 3-yl isomer)
  • Key Difference : The methanamine group is attached at the 6-position instead of the 3-position.
  • Hazards : Classified with H314 (causes severe skin burns and eye damage), indicating higher acute toxicity compared to the 3-yl isomer (H302, H315, etc.) .

Isoquinolin-5-amine Hydrochloride

  • CAS No.: 152814-23-8
  • Molecular Formula : C₉H₉ClN₂
  • Key Difference: Lacks the methanamine side chain; features a primary amine directly on the isoquinoline core at the 5-position.
  • Molecular Weight : 180.63 g/mol, lighter due to the absence of the methanamine group .

Functional Group Variants

[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine Hydrochloride

  • CAS No.: 1018605-16-7
  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Key Difference: Replaces the isoquinoline core with an isoxazole ring linked to a methoxyphenyl group.
  • Applications : Such hybrids are explored for antimicrobial and anti-inflammatory activities due to the isoxazole moiety’s versatility .

1-(Isoquinolin-3-yl)ethan-1-amine Dihydrochloride

  • Molecular Formula: Not explicitly provided, but likely C₁₁H₁₄Cl₂N₂ (ethylamine side chain vs. methylamine).

Physicochemical and Hazard Profile Comparison

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Feature Hazard Profile
This compound 1628557-04-9 C₁₀H₁₁ClN₂ 194.66 3-position methanamine on isoquinoline H302, H315, H319, H332, H335
(Isoquinolin-6-yl)methanamine hydrochloride 1396762-19-8 C₁₀H₁₁ClN₂ 194.66 6-position methanamine on isoquinoline H314
Isoquinolin-5-amine hydrochloride 152814-23-8 C₉H₉ClN₂ 180.63 5-position primary amine on isoquinoline Not specified, but likely similar hazards
2-Methyldibenzo[f,h]quinoxaline 581-28-2 C₁₅H₁₂N₂ 220.27 Quinoxaline fused with two benzene rings Higher similarity score (0.82)

Research and Application Insights

  • Structural Similarity: Compounds like 2-Methyldibenzo[f,h]quinoxaline (similarity score 0.82) share fused aromatic systems, which are critical in DNA intercalation and kinase inhibition .
  • Positional Isomerism: The 3-yl vs. 6-yl substitution in isoquinoline derivatives can drastically alter biological activity due to differences in steric hindrance and electronic distribution .
  • Safety : The 3-yl isomer’s hazards (e.g., H315 for skin irritation) are less severe than the 6-yl isomer’s H314 classification, highlighting the impact of substituent positioning on toxicity .

Biological Activity

Isoquinolin-3-ylmethanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including various studies, case analyses, and data tables that summarize key findings.

Chemical Structure and Properties

This compound is derived from the isoquinoline scaffold, a structure known for its diverse biological activities. The compound's chemical formula is C₉H₁₃ClN₂, and it features an isoquinoline moiety linked to a methanamine group. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research has identified several biological activities associated with isoquinoline derivatives, including:

  • Antimicrobial Activity : Isoquinoline compounds have shown significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : These compounds exhibit the ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Cytotoxic Effects : Certain isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy. Studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Isoquinolin-3-ylmethanamineStaphylococcus aureus32 µg/mL
Isoquinolin-3-ylmethanamineEscherichia coli64 µg/mL

These results suggest that isoquinolin derivatives could be developed into effective antibacterial agents, particularly in the face of increasing antibiotic resistance.

2. Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays measuring its ability to inhibit lipid peroxidation and scavenge free radicals. The compound exhibited an IC50 value indicative of its effectiveness in reducing oxidative stress:

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25 µg/mL
ABTS Scavenging30 µg/mL

These findings underscore the compound's potential as a protective agent against oxidative damage.

3. Cytotoxicity Studies

Cytotoxicity assessments were performed on several cancer cell lines, revealing that this compound can induce apoptosis in a dose-dependent manner. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 Value (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)18 µM

These results indicate that isoquinolin derivatives may serve as leads for developing new anticancer therapies.

Case Studies

Several case studies have highlighted the therapeutic potential of isoquinoline derivatives, including this compound:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that isoquinoline derivatives significantly reduced bacterial load in infected animal models, suggesting their applicability in treating bacterial infections.
  • Case Study on Cancer Treatment : In vitro studies showed that treatment with isoquinoline derivatives resulted in reduced tumor growth in xenograft models, emphasizing their potential as anticancer agents.

Q & A

Basic: What are the established synthetic routes for Isoquinolin-3-ylmethanamine hydrochloride, and how can reaction conditions be optimized for reproducibility?

This compound can be synthesized via reductive amination or cyclization reactions involving isoquinoline precursors. A validated approach involves using dichloroethane as a solvent with triethylamine as a base to facilitate amine coupling, achieving yields of 66–87% under controlled temperature (20–25°C) . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloroethane) enhance reaction efficiency.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may improve reduction steps.
  • Purification : Recrystallization or column chromatography with silica gel (eluent: methanol/dichloromethane) ensures high purity.

Basic: Which analytical methods are recommended for validating the purity and structural integrity of this compound?

Critical methods include:

  • Reverse-Phase HPLC (RP-HPLC) : Use a C18 column with a mobile phase of acetonitrile:water (70:30, pH 3.0 adjusted with trifluoroacetic acid) to assess purity (>98%) and detect impurities .

  • FTIR Spectroscopy : Confirm functional groups (e.g., NH stretch at 3300 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Verify structural assignments (e.g., isoquinoline protons at δ 7.5–8.5 ppm) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of hazardous vapors.
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. To address these:

  • Multi-Technique Validation : Cross-validate using HPLC-MS (for molecular weight confirmation) and 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Control Experiments : Repeat syntheses under anhydrous conditions to rule out hydrate formation.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers .

Advanced: What strategies improve the yield of this compound in large-scale synthesis?

  • Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., H₂/Pd-C for reductive amination) to reduce waste .
  • Temperature Gradients : Perform stepwise heating (e.g., 50°C for initiation, 25°C for completion) to minimize side reactions.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Advanced: How can molecular dynamics (MD) simulations inform the design of this compound derivatives for receptor-binding studies?

MD simulations predict binding affinities and conformational stability by:

  • Docking Studies : Map the compound’s interaction with target receptors (e.g., serotonin transporters) using software like AutoDock Vina.
  • Free Energy Calculations : Compute binding free energies (ΔG) via molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods .
  • Solubility Prediction : Simulate solvation effects in water/DMSO mixtures to guide formulation design .

Advanced: What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

  • Detection Limits : Use ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) to detect impurities at <0.1% levels .
  • Column Selection : Employ charged aerosol detection (CAD) for non-UV-absorbing impurities.
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) .

Advanced: How does the hydrochloride salt form influence the pharmacokinetic properties of Isoquinolin-3-ylmethanamine derivatives?

  • Solubility Enhancement : The hydrochloride salt improves aqueous solubility by 3–5-fold compared to the free base, critical for in vivo bioavailability .
  • Stability Studies : Assess hygroscopicity under accelerated conditions (40°C/75% RH) to ensure shelf-life compliance .
  • Ion-Pair Effects : Monitor chloride counterion interactions with biological membranes using Franz cell diffusion assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinolin-3-ylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
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